Scandium(iii) triflate hydrate
Description
Properties
IUPAC Name |
scandium(3+);trifluoromethanesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.H2O.Sc/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWSABJYARFUDC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Sc+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F9O10S3Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium(iii) triflate hydrate is typically prepared by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction proceeds as follows:
Sc2O3+6CF3SO3H→2Sc(CF3SO3)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of scandium oxide to scandium(iii) triflate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity scandium oxide and trifluoromethanesulfonic acid. The reaction is typically conducted in a solvent such as acetonitrile to facilitate the dissolution of reactants and products. The resulting scandium(iii) triflate is then purified through recrystallization to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Scandium(iii) triflate hydrate undergoes various types of chemical reactions, including:
Friedel-Crafts Acylation and Alkylation: Scandium(iii) triflate acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.
Diels-Alder Reactions: It catalyzes the cycloaddition of dienes and dienophiles to form cyclic compounds.
Aldol Reactions: It promotes the formation of β-hydroxy carbonyl compounds from aldehydes and ketones.
Michael Additions: It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aromatic and Aliphatic Thiols: Used in hydrothiolation reactions.
Ferrocene Derivatives: Used in selective two-electron reduction reactions.
Indoles and Pyrroles: Used in vinylogous Friedel-Crafts alkylation reactions.
Major Products
The major products formed from reactions catalyzed by this compound include:
Acylated and Alkylated Aromatic Compounds: From Friedel-Crafts reactions.
Cyclic Compounds: From Diels-Alder reactions.
β-Hydroxy Carbonyl Compounds: From aldol reactions.
Michael Adducts: From Michael additions.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Scandium(III) triflate is recognized for its effectiveness as a Lewis acid catalyst in numerous organic reactions. Its applications include:
- Friedel-Crafts Reactions : Scandium(III) triflate is extensively used in Friedel-Crafts acylation and alkylation reactions, facilitating the formation of carbon-carbon bonds. It has been shown to catalyze the asymmetric Friedel-Crafts reaction between substituted indoles and methyl (E)-2-oxo-4-aryl-3-butenoates with high efficiency .
- Hydrothiolation Reactions : The compound catalyzes hydrothiolation reactions of aromatic and aliphatic thiols, demonstrating high catalytic activity under mild conditions .
- Vinylogous Friedel-Crafts Alkylation : It effectively promotes vinylogous Friedel-Crafts alkylation of indoles and pyrroles in aqueous media, showcasing its utility in water-tolerant reactions .
- Synthesis of β-Cyanoketones : Scandium(III) triflate is involved in the synthesis of β-cyanoketones, which are valuable intermediates in organic synthesis .
Table 1: Summary of Catalytic Applications
Peptide Bond Cleavage
Scandium(III) triflate has been utilized for the site-selective hydrolysis of peptide bonds, particularly at serine and threonine residues. This application is significant for:
- Structural Determination : The selective cleavage allows for the structural analysis of peptides and proteins.
- Modulation of Protein Function : By modifying peptide bonds, it can serve as an artificial modulator for protein functions.
A notable study demonstrated that Scandium(III) triflate could achieve high conversion yields in the hydrolysis of peptide bonds, including those in post-translationally modified peptides unsuitable for enzymatic hydrolysis .
Mechanistic Insights
The catalytic mechanisms involving Scandium(III) triflate often include:
- Lewis Acid Activation : Acting as a Lewis acid, it activates substrates for electrophilic attack.
- N,O-Acyl Rearrangement : In peptide bond cleavage, it facilitates N,O-acyl rearrangement followed by hydrolysis.
Other Notable Applications
Beyond organic synthesis and biochemistry, Scandium(III) triflate has been explored for:
- Direct Synthesis of N-Unprotected Ketimines : This process allows for the transformation of ketones into ketimines without protection steps, streamlining synthetic pathways .
- Aromatic Nitration : As a catalyst for aromatic nitration using carboxylic anhydride-inorganic nitrate systems, it demonstrates remarkable efficiency compared to other Lewis acids .
Mechanism of Action
Scandium(iii) triflate hydrate exerts its effects primarily through its strong Lewis acid character. The triflate ligands, with their electron-withdrawing nature, enhance the Lewis acidity of the scandium center. This allows scandium(iii) triflate to activate a variety of substrates by generating carbocations, which can then undergo further chemical transformations. The compound’s high thermal stability and solubility in organic solvents further contribute to its effectiveness as a catalyst .
Comparison with Similar Compounds
Catalytic Activity and Selectivity
Reaction Conditions and Efficiency
Cost and Availability
| Factor | This compound | Other Triflates |
|---|---|---|
| Cost | Relatively low | Higher (e.g., Yttrium, Indium) |
| Commercial Availability | Widely available | Limited suppliers |
Sc(OTf)₃ is cost-effective compared to enzymes (e.g., trypsin) in protein analysis and more accessible than rare-earth triflates like Yb(OTf)₃ .
Key Advantages and Limitations
Advantages of Sc(OTf)₃·xH₂O
Q & A
Basic Questions
Q. How can researchers confirm the identity and purity of scandium(III) triflate hydrate in synthetic workflows?
- Methodology : Use a combination of spectroscopic and crystallographic techniques.
- FT-IR spectroscopy identifies triflate anion vibrations (asymmetric S-O stretching at ~1250 cm⁻¹ and symmetric S-O stretching at ~1030 cm⁻¹) .
- X-ray diffraction (XRD) confirms the hydrated structure, where nine water molecules coordinate scandium in a distorted tricapped trigonal prism geometry .
- Elemental analysis (e.g., inductively coupled plasma mass spectrometry) quantifies scandium content and detects impurities.
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology : Follow hazard mitigation strategies:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant Category 2) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (Respiratory Irritant Category 2) .
- Spill management : Collect contaminated material in sealed containers for hazardous waste disposal; avoid water flushing to prevent environmental release .
Advanced Research Questions
Q. How does this compound function as a Lewis acid catalyst in chemoselective reactions, and what experimental parameters optimize its activity?
- Mechanistic insights : The Sc³⁺ ion coordinates to electron-rich substrates, polarizing bonds (e.g., carbonyl groups) to enhance electrophilicity. Hydration stabilizes the cation but may reduce Lewis acidity compared to anhydrous forms .
- Optimization strategies :
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to prevent ligand exchange with water .
- Temperature control : Reactions often proceed at 25–60°C; higher temperatures may dehydrate the catalyst, altering reactivity .
- Substrate-to-catalyst ratios : Typical loadings range from 1–10 mol%; excess catalyst can lead to side reactions (e.g., over-acylation) .
Q. What advantages does this compound offer over enzymatic methods for protein cleavage, and how can cleavage specificity be validated?
- Comparative advantages :
- Broad substrate tolerance : Cleaves N-terminal to serine/threonine residues in proteins, unlike trypsin (restricted to lysine/arginine) .
- Mild conditions : Operates at 37–50°C with reaction times ≤24 hours, reducing denaturation risks .
- Validation methods :
- Mass spectrometry : Map cleavage sites via peptide mass fingerprinting.
- Edman degradation : Confirm N-terminal sequence consistency post-cleavage .
Q. How can researchers resolve contradictory data on this compound’s catalytic efficiency across different reaction systems?
- Root-cause analysis :
- Hydration state variability : Anhydrous vs. hydrated forms exhibit distinct Lewis acidities; characterize catalyst hydration via thermogravimetric analysis (TGA) before use .
- Counterion interference : Triflate’s non-coordinating nature minimizes side reactions, but trace impurities (e.g., sulfate) can alter reactivity .
- Experimental design :
- Control studies : Compare catalytic performance under rigorously anhydrous vs. ambient conditions.
- Replicate protocols : Standardize solvent drying methods and substrate purity to ensure reproducibility .
Q. What structural features of this compound influence its efficacy in cross-linking dendrimers for heterogeneous catalysis?
- Structural determinants :
- Coordination geometry : The octahedral Sc³⁺ center binds dendrimer functional groups (e.g., amines, carboxylates), forming stable coordination networks .
- Hydrogen bonding : Hydrated water molecules mediate interactions between triflate anions and dendrimer surfaces, enhancing stability .
- Characterization techniques :
- Scanning electron microscopy (SEM) : Visualize dendrimer morphology pre/post cross-linking.
- Catalytic recycling tests : Assess stability via repeated reaction cycles with catalyst recovery .
Methodological Resources
- Data interpretation : Apply statistical tools (e.g., ANOVA) to evaluate significance of reaction variables (temperature, catalyst loading) .
- Contradictory results : Cross-validate findings using multiple analytical techniques (e.g., HPLC, NMR) and consult crystallographic data to reconcile mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
